molecular formula C13H11F2NO B1328415 4-(2,4-Difluorophenoxy)-2-methylaniline CAS No. 946664-75-1

4-(2,4-Difluorophenoxy)-2-methylaniline

Cat. No.: B1328415
CAS No.: 946664-75-1
M. Wt: 235.23 g/mol
InChI Key: DTDRZXJNMCVAEU-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenoxy)-2-methylaniline is an organic compound characterized by the presence of a difluorophenoxy group and a methylaniline group

Preparation Methods

The synthesis of 4-(2,4-Difluorophenoxy)-2-methylaniline typically involves the reaction of 2,4-difluorophenol with 2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(2,4-Difluorophenoxy)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the difluorophenoxy group can be substituted with other functional groups using reagents like halogens or nitrating agents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl or other complex structures.

Scientific Research Applications

4-(2,4-Difluorophenoxy)-2-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

4-(2,4-Difluorophenoxy)-2-methylaniline can be compared with other similar compounds such as:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar phenoxy structure but different functional groups.

    2,4-Difluorophenoxyacetic acid: Another compound with a similar phenoxy group but different substituents.

    4-(2,4-Difluorophenoxy)piperidine: A compound with a similar difluorophenoxy group but different core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,4-difluorophenoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-8-6-10(3-4-12(8)16)17-13-5-2-9(14)7-11(13)15/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDRZXJNMCVAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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